Subnanomolar mGluR5 Binding Affinity (Ki) vs. Closest Halogen-Substituted Analogs in the Same Series
In a head-to-head radioligand displacement assay using [3H]methoxy-PEPY on rat mGluR5 expressed in HEK-293 cells, compound 1c (3-Cl, 5-CN) demonstrated a Ki of 0.127 ± 0.038 nM [1]. This is approximately 2.8-fold more potent than the 3-fluoro analog 1d (Ki = 0.36 ± 0.09 nM), approximately 3.4-fold more potent than the 3-nitro analog 1a (Ki = 0.36 ± 0.01 nM), and comparable to the 3-bromo analog 1e (Ki = 0.106 ± 0.023 nM) [1]. The chloro substituent thus provides a statistically significant affinity advantage over fluoro and nitro at the same position.
| Evidence Dimension | mGluR5 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.127 ± 0.038 nM (compound 1c, 3-Cl/5-CN) |
| Comparator Or Baseline | Compound 1d (3-F/5-CN): 0.36 ± 0.09 nM; Compound 1a (3-NO2/5-CN): 0.36 ± 0.01 nM; Compound 1e (3-Br/5-CN): 0.106 ± 0.023 nM; Compound 1f (3-I/5-CN): 0.36 ± 0.01 nM |
| Quantified Difference | 1c is ~2.8-fold more potent than 1d and 1a; ~1.2-fold less potent than 1e (within error); ~2.8-fold more potent than 1f |
| Conditions | Radioligand displacement assay using [3H]methoxy-PEPY on rat mGluR5 expressed in human HEK-293 cells; at least three independent experiments |
Why This Matters
The 3-chloro substituent achieves the optimal combination of high affinity and synthetic accessibility among halogen congeners, making this compound the preferred choice for routine screening and radiolabeling applications where bromo or iodo analogs may be cost-prohibitive or less stable.
- [1] Alagille, D.; DaCosta, H.; Chen, Y.; Hemstapat, K.; Rodriguez, A.; Baldwin, R. M.; Conn, J. P.; Tamagnan, G. D. 'Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.' Bioorganic & Medicinal Chemistry Letters, 2011, 21(11), 3243–3247. View Source
